

Application Notes: The Use of CHAPS in Immunoprecipitation Protocols

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Compound of Interest

Compound Name: CHAPS

Cat. No.: B7881396

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Introduction

CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a zwitterionic, non-denaturing detergent highly effective for solubilizing membrane proteins and preserving protein-protein interactions.[1][2][3][4] Its unique properties make it an ideal choice for immunoprecipitation (IP) and especially for co-immunoprecipitation (Co-IP) studies, where maintaining the native conformation and assembly of protein complexes is critical.[1][5][6][7] **CHAPS** combines the features of sulfobetaine-type detergents and bile salts, allowing for gentle disruption of cell membranes while protecting the integrity of protein structures.[1]

Key Properties of CHAPS

CHAPS is favored in IP protocols for several reasons:

- **Non-Denaturing Nature:** It effectively solubilizes proteins from membranes without unfolding them, which is crucial for antibody recognition of native epitopes and for studying protein interactions.[2][3][8]
- **Zwitterionic Charge:** **CHAPS** carries both a positive and a negative charge, resulting in a net neutral charge over a broad pH range (2-12).[2][8] This prevents interference with ion-exchange chromatography and isoelectric focusing.
- **High Critical Micelle Concentration (CMC):** **CHAPS** has a high CMC (6-10 mM), which means it can be easily removed from the sample by dialysis.[1][2][4]

- **Small Micelle Size:** It forms small micelles (molecular weight of ~6,150 Da), which are less likely to interfere with downstream applications compared to detergents that form large aggregates, like Triton X-100.[\[1\]](#)[\[4\]](#)
- **Low UV Absorbance:** Its low absorbance in the ultraviolet spectrum is beneficial when protein concentration is monitored spectrophotometrically.[\[1\]](#)

Data Presentation

Table 1: Quantitative Properties of CHAPS Detergent

Property	Value	Significance in Immunoprecipitation
Molecular Weight	614.9 g/mol	Used for calculating molar concentrations.
Detergent Class	Zwitterionic	Electrically neutral over a wide pH range, minimizing interference with protein charge. [2] [8]
Aggregation Number	~10	The number of detergent molecules in a single micelle.
Micellar Molecular Weight	~6,150 Da	Small micelles are less likely to interfere with antibody-antigen binding. [1] [4]
Critical Micelle Conc. (CMC)	6 - 10 mM	High CMC allows for easy removal of the detergent through dialysis. [1] [2] [4]
Typical IP Concentration	0.5% - 1.0% (w/v)	Effective for cell lysis while preserving protein interactions. [6] [7] [9] [10]

Table 2: Comparison of CHAPS with Other Common IP Detergents

Detergent	Type	Typical Conc.	Denaturing?	Key Characteristics & Use Cases
CHAPS	Zwitterionic	0.5% - 1.0%	No	Ideal for Co-IP. Gently solubilizes membrane proteins and preserves protein complexes. [1] [7]
Triton™ X-100	Non-ionic	0.5% - 1.0%	No	A mild, general-purpose detergent. Forms large micelles. [1] Good for solubilizing membrane proteins, but may disrupt weaker interactions.
NP-40	Non-ionic	0.5% - 1.0%	No	Similar to Triton X-100. A less harsh detergent suitable for many IP applications where protein interactions need to be maintained. [11]
RIPA Buffer	Mixed	1X	Yes	Highly stringent, contains ionic (SDS, deoxycholate) and non-ionic detergents. [7]

Disrupts most protein-protein interactions; used when high background is a problem.

SDS

Anionic

0.1% - 1.0%

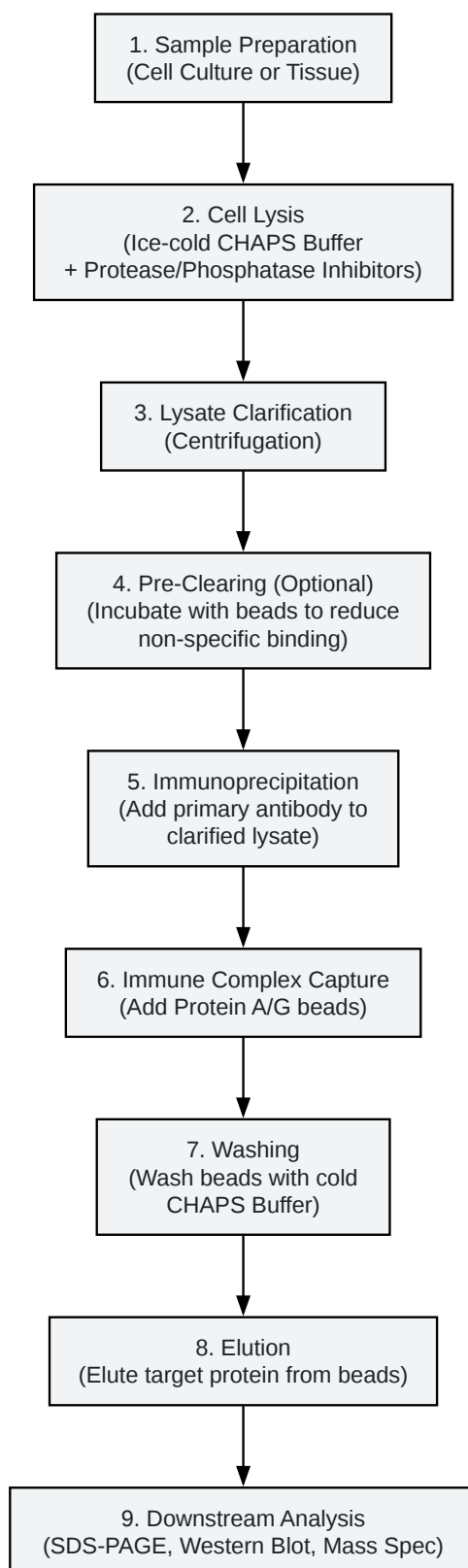
Yes

A strong, denaturing detergent. Used for disrupting all non-covalent interactions and is generally unsuitable for Co-IP unless the interaction is extremely stable or cross-linked.

Experimental Protocols & Workflows

General Immunoprecipitation Workflow

The following diagram illustrates the standard workflow for an immunoprecipitation experiment using a **CHAPS**-based lysis buffer.



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Caption: General workflow for immunoprecipitation using **CHAPS** buffer.

Protocol 1: Immunoprecipitation from Cultured Cells using CHAPS Buffer

This protocol is designed for cell monolayers grown in 10 cm dishes.

A. Reagent Preparation

- 1X **CHAPS** Lysis Buffer: 0.5% **CHAPS**, 50 mM HEPES (pH 7.4), 150 mM NaCl. Store at 4°C.
- Inhibitor Cocktails: Commercially available protease and phosphatase inhibitor cocktails.
- Wash Buffer: Same as 1X **CHAPS** Lysis Buffer.
- Elution Buffer: 2X SDS-PAGE Laemmli sample buffer or 0.1 M Glycine-HCl, pH 2.5.
- Beads: 50% slurry of Protein A/G agarose or magnetic beads in PBS.

B. Cell Lysis

- Grow cells to 80-90% confluency.
- Place the culture dish on ice and wash the cells three times with 5 mL of ice-cold PBS to remove serum proteins.^[1]
- Aspirate the final PBS wash completely.
- Immediately before use, add protease and phosphatase inhibitors to the required volume of 1X **CHAPS** Lysis Buffer.
- Add 300 µL of ice-cold **CHAPS** Lysis Buffer with inhibitors to the plate.^{[1][5]}
- Scrape the cells and transfer the cell suspension to a pre-chilled 1.5 mL microcentrifuge tube.
- Incubate the tube on ice for 10 minutes, tapping the tube firmly every 2 minutes to facilitate lysis. Do not vortex, as this can shear protein complexes.^[6]

- Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
- Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube. This is the protein extract.

C. Immunoprecipitation

- Determine the protein concentration of the lysate (e.g., via Bradford or BCA assay).
- To 500-1,000 µg of protein extract, add the recommended amount of your primary antibody (typically 2-10 µg).
- Incubate on a rocker or rotator for 1-4 hours at 4°C.
- Add 60 µL of the 50% Protein A/G bead slurry to the lysate-antibody mixture.[\[1\]](#)
- Incubate on a rocker for 30-60 minutes at 4°C to capture the immune complexes.[\[1\]](#)
- Pellet the beads by centrifugation at 3,000 rpm for 3-5 minutes at 4°C.[\[1\]](#)[\[6\]](#) Carefully remove and save the supernatant as the "unbound" fraction for analysis if desired.

D. Washing and Elution

- Add 300 µL of ice-cold Wash Buffer (**CHAPS** buffer + inhibitors) to the beads.[\[6\]](#) Gently invert the tube three times to resuspend the beads.
- Centrifuge at 3,000 rpm for 3 minutes at 4°C and discard the supernatant.
- Repeat the wash step two more times for a total of three washes.[\[6\]](#)
- After the final wash, carefully remove all residual supernatant.
- To elute, add 50 µL of 2X Laemmli sample buffer to the beads and boil at 95-100°C for 5-10 minutes. Alternatively, use a low-pH elution buffer like 0.1 M Glycine-HCl and incubate for 5 minutes at room temperature, then neutralize the eluate with 1.5 M Tris, pH 8.8.
- Centrifuge the beads at 14,000 rpm for 1 minute and collect the supernatant containing the eluted proteins for downstream analysis.

Protocol 2: Immunoprecipitation from Tissue using CHAPS Buffer

This protocol is for the extraction of proteins from solid tissue samples.

A. Reagent Preparation

- Same as Protocol 1.

B. Tissue Homogenization

- Excise and weigh the tissue sample. Place approximately 90 mg of tissue into a pre-chilled 1.5 mL microcentrifuge tube.[\[1\]](#)[\[6\]](#)
- Immediately before use, add protease and phosphatase inhibitors to 500 μ L of ice-cold 1X **CHAPS** Lysis Buffer.
- Add the 500 μ L of buffer to the tissue.[\[1\]](#)[\[6\]](#)
- On ice, homogenize the tissue using a mini pestle-homogenizer with approximately 15 strokes.[\[1\]](#)[\[6\]](#)
- Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.[\[1\]](#)[\[6\]](#)
- Carefully collect the supernatant, avoiding the top lipid layer, and transfer it to a new pre-chilled tube.
- Repeat the centrifugation step to ensure the lysate is fully clarified.[\[1\]](#)[\[6\]](#) The resulting supernatant is the protein extract.

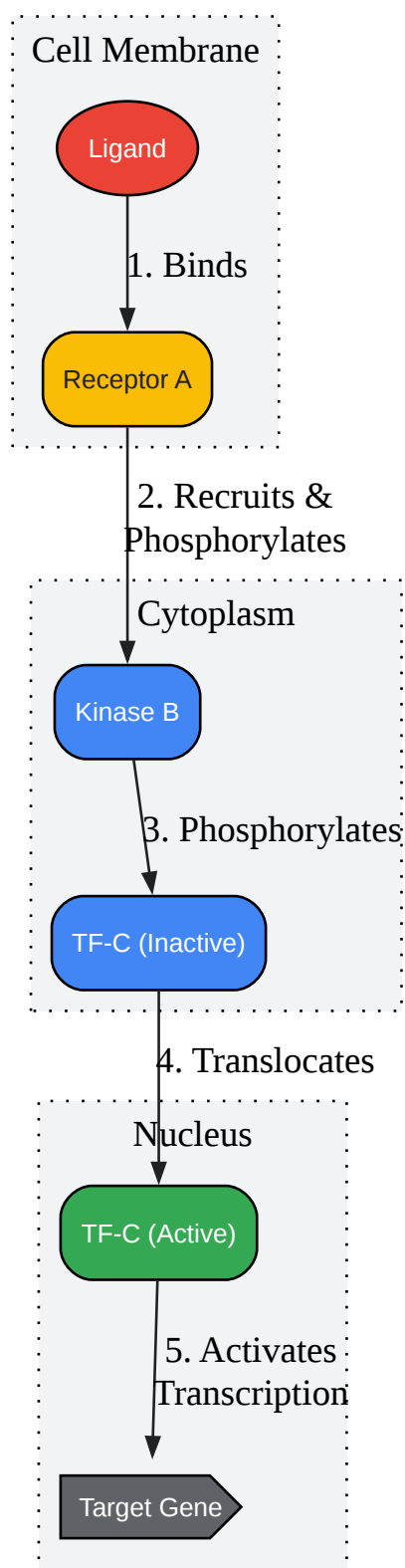
C. Immunoprecipitation, Washing, and Elution

- Follow steps C and D from Protocol 1.

Signaling Pathway Visualization

Co-immunoprecipitation is often used to validate interactions within signaling pathways. The diagram below illustrates a hypothetical pathway where a ligand-activated receptor (Receptor

A) recruits and phosphorylates a kinase (Kinase B), which in turn phosphorylates a transcription factor (TF-C), leading to its activation. A Co-IP experiment using an antibody against Kinase B could pull down Receptor A (upon activation) and TF-C, confirming the complex formation.



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Caption: A hypothetical signaling pathway suitable for Co-IP analysis.

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